Enhanced Lipophilicity vs. Non-Halogenated and Smaller Analogs Drives Membrane Permeability
The target compound exhibits significantly higher calculated lipophilicity than its non-halogenated parent and des-ethyl analog, a key determinant for passive membrane permeability. Its cLogP is estimated to be higher than that of 6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one and substantially greater than 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one, due to the additive contributions of the bromine atom and the 6-ethyl substituent. Increased lipophilicity, within an optimal range, is often correlated with improved cellular uptake in cell-based assays [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP > 3.5 (Predicted based on additive fragment contributions of 4-bromophenyl, 6-ethyl, and 7-methoxy groups to the chromenone core) |
| Comparator Or Baseline | 6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one (estimated cLogP ~2.9) and 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one (estimated cLogP ~3.0) |
| Quantified Difference | A projected increase of ≥0.5 log units versus the non-brominated and des-ethyl analogs. |
| Conditions | Calculated using fragment-based methods (e.g., CLOGP, ALOGPS) based on molecular structure. |
Why This Matters
This provides a defined lipophilicity handle not available in the compared analogs, which can be crucial for projects requiring specific logP values to balance permeability and solubility.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
